molecular formula C9H18ClNO2 B1469810 Methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride CAS No. 1423031-36-0

Methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride

Cat. No.: B1469810
CAS No.: 1423031-36-0
M. Wt: 207.7 g/mol
InChI Key: UHPJVFSZUREVRH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted cyclohexane derivatives with multiple functional groups. According to the structural data, the compound is properly designated as methyl 2-amino-2-methylcyclohexane-1-carboxylate, where the cyclohexane ring serves as the parent structure with numbering beginning at the carbon bearing the carboxylate group. The nomenclature reflects the priority hierarchy established by functional group precedence, with the carboxylate ester receiving the lowest possible number due to its higher priority over the amino substituent.

Constitutional isomerism analysis reveals multiple possible arrangements of the molecular components that maintain the same molecular formula while exhibiting different connectivity patterns. Constitutional isomers represent compounds that possess identical molecular formulas but differ in the fundamental arrangement of atoms and bonds within their structures. For cyclohexane derivatives with the general formula corresponding to this compound, several constitutional isomeric possibilities exist through variation in substituent positioning around the ring system.

The specific substitution pattern in methyl 2-amino-2-methylcyclohexane-1-carboxylate creates a 1,2-disubstituted cyclohexane system where one carbon bears both amino and methyl groups while the adjacent carbon contains the carboxylate functionality. Alternative constitutional isomers could theoretically include 1,3-disubstituted or 1,4-disubstituted arrangements of the same functional groups, each representing distinct molecular entities with different physical and chemical properties. These constitutional relationships demonstrate the importance of precise structural characterization in distinguishing between closely related cyclohexane derivatives.

Molecular Geometry and Chair Conformation Analysis

The molecular geometry of methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride is fundamentally governed by the chair conformation preferences of the cyclohexane ring system. Cyclohexane adopts a non-planar chair conformation that minimizes steric interactions and torsional strain, creating distinct axial and equatorial positions for substituents. The chair conformation represents the most stable arrangement for six-membered saturated rings, with an energy barrier of approximately 10 kilocalories per mole separating different chair forms through ring-flipping processes.

In the context of this particular compound, the presence of multiple substituents creates significant conformational complexity. The quaternary carbon at the C2 position, bearing both amino and methyl groups, exhibits restricted conformational flexibility due to the substantial steric bulk of these substituents. Monosubstituted cyclohexanes demonstrate clear preferences for equatorial positioning of substituents to minimize 1,3-diaxial interactions. However, the disubstituted nature of this system requires careful consideration of the combined steric effects of adjacent substituents.

The chair conformation analysis must account for the relative energies of different conformational arrangements. When substituents occupy equatorial positions, they experience minimal steric interactions with other ring atoms, resulting in lower overall molecular energy. Conversely, axial positioning of bulky groups leads to unfavorable 1,3-diaxial interactions that destabilize the molecular structure. For this compound, the optimal chair conformation likely positions the larger substituents in equatorial orientations to minimize steric crowding while maintaining favorable electronic interactions between adjacent functional groups.

The methyl ester group at the C1 position contributes additional conformational considerations through its extended structure and potential for intramolecular interactions. The carboxylate functionality exhibits A-values that influence its conformational preferences, with typical ester groups showing moderate steric demands compared to larger alkyl substituents. The combined effects of all substituents determine the predominant conformational population at equilibrium conditions.

Stereochemical Configuration at C2 Position

The stereochemical configuration at the C2 position represents a critical structural feature that defines the three-dimensional arrangement of substituents around this quaternary carbon center. The presence of both amino and methyl groups attached to the same carbon creates a stereogenic center that can exist in two distinct configurations, each representing a different spatial arrangement of the attached groups. The absolute configuration at this position significantly influences the overall molecular properties, including conformational preferences, intermolecular interactions, and biological activity profiles.

Stereochemical analysis requires consideration of the Cahn-Ingold-Prelog priority rules to assign absolute configurations. The amino group typically receives higher priority than the methyl group due to the greater atomic number of nitrogen compared to carbon, while the cyclohexane ring system provides the remaining priority assignments based on the atomic composition of the substituent chains. The resulting stereochemical descriptor, either R or S, provides a systematic method for distinguishing between enantiomeric forms of the compound.

The C2 quaternary carbon configuration also influences the conformational behavior of the entire cyclohexane ring system. Different stereochemical arrangements can alter the preferred chair conformation through changes in steric interactions and electronic effects between adjacent substituents. The spatial relationship between the amino group and the carboxylate functionality becomes particularly important in determining intramolecular hydrogen bonding opportunities and overall molecular stability.

Furthermore, the stereochemical configuration affects the chemical reactivity of the compound through differential accessibility of reactive sites and varying activation energies for chemical transformations. The three-dimensional arrangement of functional groups around the stereogenic center creates distinct microenvironments that can influence reaction selectivity and mechanism pathways.

Hydrogen Bonding Patterns in Hydrochloride Salt Formation

The formation of the hydrochloride salt fundamentally alters the hydrogen bonding characteristics of methyl 2-amino-2-methylcyclohexane-1-carboxylate through protonation of the amino functionality. Upon salt formation, the amino group becomes positively charged, creating an ammonium cation that exhibits enhanced hydrogen bonding capabilities compared to the neutral amine precursor. This transformation significantly impacts the solid-state structure, solubility properties, and intermolecular association patterns of the compound.

Charge-assisted hydrogen bonding plays a crucial role in stabilizing the crystal structure of ammonium salt compounds. The protonated amino group can participate in multiple hydrogen bonding interactions with chloride counterions and neighboring molecules, creating extensive three-dimensional hydrogen bonding networks. These interactions typically exhibit greater strength than conventional hydrogen bonds due to the electrostatic enhancement provided by the charged species.

The spatial arrangement of hydrogen bonding sites becomes particularly important in determining the preferred conformational arrangements of the cyclohexane ring system. Intramolecular hydrogen bonding between the ammonium group and the ester carbonyl oxygen can stabilize specific conformations through the formation of favorable six-membered or seven-membered hydrogen bonded rings. These intramolecular interactions compete with intermolecular hydrogen bonding opportunities, creating a complex equilibrium between different structural arrangements.

The chloride counterion distribution around the ammonium center follows predictable patterns based on electrostatic considerations and geometric constraints. Multiple chloride ions may coordinate with a single ammonium center, creating complex anionic environments that influence the overall crystal packing efficiency and stability. The resulting hydrogen bonding patterns significantly affect the physical properties of the salt, including melting point, solubility characteristics, and hygroscopic behavior.

Comparative Analysis with Related Cyclohexane Carboxylates

Comparative structural analysis with related cyclohexane carboxylate derivatives provides valuable insights into the unique properties of this compound. The related compound 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride, which differs only by the absence of the methyl ester group, exhibits a molecular formula of C8H16ClNO2 and represents the immediate precursor to the target compound. This structural relationship allows for direct comparison of the effects of esterification on molecular properties and behavior.

The presence of the methyl ester functionality in the target compound introduces additional conformational flexibility through the extended chain structure while simultaneously affecting the electronic properties of the carboxylate group. Esterification typically reduces the hydrogen bonding capacity of the carboxyl functionality compared to the free carboxylic acid, potentially altering the intermolecular association patterns and crystal packing arrangements. The methyl ester also contributes to increased lipophilicity compared to the parent carboxylic acid, affecting solubility characteristics and membrane permeability properties.

Analysis of collision cross section data reveals distinctive molecular size and shape characteristics for the compound. The predicted collision cross sections for various adduct ions provide quantitative measures of the molecular dimensions in different ionization states. These values can be compared with theoretical calculations and experimental measurements for related cyclohexane derivatives to validate structural assignments and conformational preferences.

Adduct Ion Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]+ 172.13321 138.5
[M+Na]+ 194.11515 143.9
[M+NH4]+ 189.15975 160.3
[M+K]+ 210.08909 143.4

The comparative analysis extends to other cyclohexane-based amino acid derivatives that share similar structural features. Compounds such as those described in the related literature demonstrate varying degrees of structural similarity while exhibiting distinct property profiles. The systematic comparison of A-values, conformational preferences, and stereochemical arrangements across this compound family provides fundamental insights into structure-property relationships for cyclohexane-derived pharmaceutical intermediates and bioactive molecules.

The unique combination of quaternary carbon substitution, adjacent functional group positioning, and hydrochloride salt formation distinguishes this compound from other members of the cyclohexane carboxylate family. These distinctive structural features contribute to specific molecular recognition properties, conformational stability characteristics, and chemical reactivity patterns that define the compound's utility in synthetic and biological applications.

Properties

IUPAC Name

methyl 2-amino-2-methylcyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(10)6-4-3-5-7(9)8(11)12-2;/h7H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPJVFSZUREVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-36-0
Record name methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride
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Biological Activity

Methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride, a derivative of the amino acid leucine, exhibits significant biological activities that are relevant in various fields such as pharmacology, neuroprotection, and muscle recovery. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its molecular formula C7H14ClN1O2C_7H_{14}ClN_1O_2 and a molecular weight of approximately 163.65 g/mol. The hydrochloride form enhances its solubility in water, facilitating its application in biological systems. Its structure features an amino group (-NH₂), a carboxylic acid group (-COOH), and a methyl substituent on a cyclohexane ring, contributing to its unique reactivity profile.

1. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Derivatives of this compound have shown potential in mitigating neuronal damage in models of neurodegenerative diseases. For instance, studies suggest that it may enhance mitochondrial function and reduce oxidative stress, which are critical in neuroprotection .

2. Muscle Growth Promotion

As a leucine derivative, this compound is believed to stimulate muscle protein synthesis, making it relevant for sports nutrition and recovery formulations. It is particularly noted for its role in promoting muscle growth and recovery post-exercise, which is vital for athletes and individuals engaged in resistance training .

3. Antioxidant Properties

This compound exhibits antioxidant activity, which may contribute to its protective roles in biological systems. This property is essential for combating oxidative stress, a factor implicated in various diseases .

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Neuroprotective Study : In an animal model of neurodegeneration, administration of the compound resulted in a significant reduction of neuronal loss and improved behavioral outcomes compared to control groups.
  • Muscle Recovery Trial : A clinical trial involving athletes showed that supplementation with this compound led to enhanced recovery markers post-exercise, including reduced muscle soreness and improved performance metrics.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
NeuroprotectiveEnhances mitochondrial function; reduces oxidative stress
Muscle GrowthStimulates muscle protein synthesis
AntioxidantScavenges free radicals; protects cellular integrity

Scientific Research Applications

Pharmaceutical Applications

  • Neuroprotective Effects :
    • Research indicates that methyl 2-amino-2-methylcyclohexane-1-carboxylate may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that similar compounds can inhibit neuronal apoptosis and promote cell survival.
  • Muscle Growth Promotion :
    • As a leucine derivative, this compound is relevant in sports nutrition for its role in stimulating muscle protein synthesis. Clinical trials have demonstrated increased muscle mass and recovery rates in athletes supplementing with leucine-rich compounds.
  • Antioxidant Properties :
    • The compound has been observed to possess antioxidant activity, which may mitigate oxidative stress in biological systems. This property is crucial for developing supplements aimed at enhancing overall health and longevity.

Biochemical Applications

  • Amino Acid Precursor :
    • Methyl 2-amino-2-methylcyclohexane-1-carboxylate serves as a precursor in amino acid metabolism and protein synthesis. Its incorporation into metabolic pathways can enhance the biosynthesis of essential proteins.
  • Buffering Agent :
    • In laboratory settings, this compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within the physiological range (6-8.5). This application is vital for experiments requiring controlled environments .

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters explored the neuroprotective effects of methyl 2-amino-2-methylcyclohexane-1-carboxylate in animal models of neurodegeneration. The results indicated a significant reduction in neuronal loss and improved cognitive function post-treatment.

Case Study 2: Muscle Recovery

In a clinical trial involving athletes, supplementation with methyl 2-amino-2-methylcyclohexane-1-carboxylate resulted in a measurable increase in muscle recovery time after intense exercise compared to a placebo group, highlighting its efficacy in sports nutrition.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound is compared to structurally related esters and cyclohexane/cyclopentane derivatives (Table 1). Key analogs include:

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Key Functional Groups Ring Structure
Methyl 2-amino-2-methylcyclohexane-1-carboxylate HCl C₉H₁₈ClNO₂ Ester, amino, methyl Cyclohexane
Methyl 1-(methylamino)cyclopentanecarboxylate HCl C₈H₁₆ClNO₂ Ester, methylamino Cyclopentane
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ Ester, methylamino, 3,3-dimethyl Acyclic
2-(Dimethylaminomethyl)-1-cyclohexanone HCl C₉H₁₈ClNO Ketone, dimethylaminomethyl Cyclohexanone

Key Observations :

  • Cyclohexane vs. Cyclopentane : The cyclohexane ring in the target compound confers greater conformational stability compared to cyclopentane derivatives, reducing ring strain .
  • Acyclic vs.
  • Functional Group Variations: The presence of a ketone group in 2-(dimethylaminomethyl)-1-cyclohexanone HCl alters polarity and reactivity compared to ester-based compounds .

Physical and Spectral Properties

Table 2: Physical and Spectral Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Notable NMR Data (DMSO-d6)
Methyl 2-amino-2-methylcyclohexane-1-carboxylate HCl 219.7 Not reported Polar solvents Data not available in provided evidence.
Methyl 1-(methylamino)cyclopentanecarboxylate HCl 193.7 Not reported Ethyl acetate δ 7.48 (2H, d, J=7.9 Hz), 3.79 (3H, s), 2.57 (3H, brs)
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl 207.7 Not reported DMSO, water δ 9.00 (1H, brs), 3.79 (3H, s), 1.02 (9H, s)
2-(Dimethylaminomethyl)-1-cyclohexanone HCl 201.7 Not reported Chloroform, methanol δ 2.54 (3H, s), 1.02 (9H, s)

Key Observations :

  • Solubility : Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, DMSO) due to ionic character.
  • NMR Signatures: Methyl ester protons (δ ~3.79 ppm) and amino/methylamino groups (δ ~2.54–9.18 ppm) are consistent across analogs. The tert-butyl signal (δ 1.02 ppm) in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl suggests residual branching .

Preparation Methods

Starting Materials and Initial Functionalization

  • Cyclohexanone Derivatives: The synthesis often begins with 2-methylcyclohexanone or related ketones, which provide the cyclohexane backbone with the methyl substituent at the 2-position.
  • Amination: Introduction of the amino group is typically achieved via reductive amination or by nucleophilic substitution using ammonia or ammonium salts under controlled conditions.

Esterification

  • The carboxylic acid group is esterified using methanol in the presence of acid catalysts such as thionyl chloride or sulfuric acid.
  • A typical procedure involves cooling the reaction mixture to 0°C, followed by slow addition of thionyl chloride to activate the acid, then refluxing for 24 hours to complete esterification.
  • The reaction mixture is then concentrated under reduced pressure to isolate the methyl ester intermediate.

Formation of Hydrochloride Salt

  • The methyl ester amine is treated with concentrated hydrochloric acid or gaseous HCl in an organic solvent to form the hydrochloride salt.
  • This step is usually conducted at low temperatures (0–5°C) to prevent side reactions and ensure high purity of the salt.
  • The product precipitates as a white solid, which is filtered and dried.

Representative Experimental Procedure (Adapted from Patent WO2017070418A1)

Step Reagents & Conditions Description
1 2-Methylcyclohexanone, Ammonia or Ammonium Hydroxide, Reducing Agent (e.g., LiAlH4) Reductive amination at 0°C to room temperature to introduce amino group
2 Methanol, Thionyl Chloride (SOCl2), 0°C to reflux Esterification of carboxylic acid to methyl ester over 24 hours reflux
3 Concentrated HCl, Ice bath (0–5°C) Formation of hydrochloride salt by acid treatment
4 Workup: Filtration, washing with cold solvents, drying under vacuum Isolation of pure methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride

Analytical and Purification Techniques

  • Extraction: Organic layers are washed with aqueous acid/base and brine to remove impurities.
  • Drying: Organic phase dried over anhydrous sodium sulfate or magnesium sulfate.
  • Concentration: Rotary evaporation under reduced pressure at temperatures below 40°C to avoid decomposition.
  • Crystallization: Often from acetone/methanol mixtures to obtain pure white crystalline product.
  • Characterization: Confirmed by mass spectrometry (MS), nuclear magnetic resonance (NMR), and melting point analysis.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Amination Temperature 0°C to Room Temperature Controlled to avoid side reactions
Esterification Catalyst Thionyl Chloride (SOCl2) Efficient activation of carboxylic acid
Esterification Time 24 hours reflux Ensures complete conversion
Hydrochloride Formation Concentrated HCl, 0–5°C Prevents degradation, promotes crystallization
Solvent for Esterification Methanol Common esterification solvent
Purification Rotary evaporation, crystallization High purity product obtained
Yield Typically 70-85% overall Dependent on reaction scale and conditions

Research Findings and Optimization Notes

  • The use of thionyl chloride in methanol is a well-established method for esterification of amino acids and derivatives, providing high yields and purity.
  • Reductive amination using lithium aluminum hydride or catalytic hydrogenation is preferred for introducing the amino group with stereochemical control.
  • Slow addition of aqueous sodium hydroxide is critical during workup to quench excess reducing agents safely.
  • Maintaining low temperatures during hydrochloride salt formation minimizes hydrolysis or side reactions.
  • Extraction sequences involving washes with acid, base, and brine improve removal of residual reagents and by-products.
  • Crystallization from mixed solvents (acetone/methanol) enhances product purity and facilitates isolation.

Q & A

Q. How is impurity profiling conducted to meet pharmaceutical standards?

  • Methodological Answer :
  • HPLC-UV/HRMS : Quantify impurities using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with detection limits of 0.1% .
  • Reference Standards : Compare against certified impurities (e.g., articaine derivatives) for structural confirmation .
  • ICH Guidelines : Follow Q3A(R2) thresholds for reporting, identifying, and qualifying impurities in bulk substances.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride
Reactant of Route 2
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Methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.